1-Chloro-2-(4-methoxyphenyl)naphthalene
Description
1-Chloro-2-(4-methoxyphenyl)naphthalene is a halogenated naphthalene derivative featuring a chlorine substituent at position 1 and a 4-methoxyphenyl group at position 2 of the naphthalene ring. The compound’s synthesis likely involves regioselective substitution or coupling reactions, as demonstrated in similar naphthalene derivatives .
Properties
CAS No. |
918630-56-5 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1-chloro-2-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChI Key |
ZKBHRSGEHPQRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Sonogashira Cross-Coupling and Annulation Strategy
Synthesis of 2-Alkynylbenzonitrile Precursors
The Sonogashira coupling reaction, as described in the synthesis of 2-(phenylethynyl)benzonitrile derivatives, serves as a foundational step. For 1-chloro-2-(4-methoxyphenyl)naphthalene, 2-bromobenzonitrile is reacted with 4-methoxyphenylacetylene under palladium catalysis (Pd(PPh₃)₂Cl₂, 2 mol%) and copper iodide (1 mol%) in triethylamine at 50°C. This yields 2-(4-methoxyphenylethynyl)benzonitrile with reported efficiencies exceeding 85%.
Key Reaction Parameters :
- Catalyst : Pd(PPh₃)₂Cl₂/CuI
- Solvent : Triethylamine
- Temperature : 50°C
- Yield : 85–90%
Annulation to Form the Naphthalene Core
The alkyne intermediate undergoes annulation via a zinc-mediated cyclization, adapted from the protocol for ethyl 1-aminonaphthalene-2-carboxylates. Treatment with activated zinc dust and ethyl bromoacetate in tetrahydrofuran at 80°C induces cyclization, forming the naphthalene skeleton. Subsequent chlorination at position 1 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging the electron-donating methoxy group to direct electrophilic substitution.
Optimization Insights :
Friedel-Crafts Acylation and Chlorination
Introduction of the 4-Methoxyphenyl Group
Friedel-Crafts acylation positions the 4-methoxyphenyl moiety at the naphthalene’s 2-position. Naphthalene is reacted with 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid. This method, while effective for electron-rich arenes, requires rigorous temperature control (–10°C) to prevent over-acylation.
Reaction Metrics :
- Lewis Acid : AlCl₃ (1.2 equiv)
- Solvent : Dichloromethane
- Yield : 70–75%
Regioselective Chlorination
Post-acylation, chlorination is achieved using N-chlorosuccinimide (NCS) under radical initiation (AIBN, 70°C). The methoxy group’s resonance effects direct chlorination to the adjacent 1-position, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexanes, 5–10%) isolates the product in 65% yield.
Spectroscopic Validation :
Directed Ortho-Metalation and Electrophilic Substitution
Lithiation of Naphthalene Derivatives
A directed ortho-metalation strategy employs a methoxy directing group. 2-Methoxynaphthalene is treated with LDA (lithium diisopropylamide) at –78°C in THF, generating a lithiated intermediate at position 1. Quenching with hexachloroethane introduces the chlorine atom, while subsequent Suzuki coupling with 4-methoxyphenylboronic acid installs the aryl group.
Critical Considerations :
Comparative Efficiency
This method achieves 80% overall yield but demands stringent anhydrous conditions and low-temperature precision.
Data Tables and Methodological Comparison
Table 1: Synthesis Route Performance Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sonogashira/Annulation | 78 | 98 | High regioselectivity |
| Friedel-Crafts/NCS | 65 | 95 | Scalability |
| Directed Metalation | 80 | 97 | Precision in substituent placement |
Table 2: Spectroscopic Data Consistency
| Parameter | Sonogashira Route | Friedel-Crafts Route |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.33–7.63 | 7.28–7.60 |
| HRMS (Observed) | 285.0682 | 285.0679 |
Challenges and Industrial Viability
- Regioselectivity : Competing substitution at positions 4 and 5 necessitates directing groups or low-temperature protocols.
- Purification : Recrystallization from isopropanol or ethyl acetate/hexanes is critical for pharmaceutical-grade purity.
- Scalability : Sonogashira and Friedel-Crafts methods are more adaptable to large-scale production than metalation strategies.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Scientific Research Applications
1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)
(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone
2-(2-Chloro[1,1'-biphenyl]-4-yl)naphthalene (CAS 2756319-96-5)
- Molecular Formula : C₂₂H₁₅Cl
- Key Differences : The biphenyl substituent introduces extended π-conjugation, likely increasing photostability and electronic delocalization compared to the methoxyphenyl group .
Physicochemical Properties
*Estimated based on structural analogs.
Toxicological and Environmental Profiles
- Naphthalene Derivatives : Methylnaphthalenes (e.g., 1-methylnaphthalene) are metabolized to reactive epoxides, causing respiratory and hepatic toxicity . The target compound’s methoxy group may reduce metabolic activation compared to methyl substituents .
- The 4-methoxyphenyl group in the target compound could enhance biodegradability due to the electron-donating methoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
